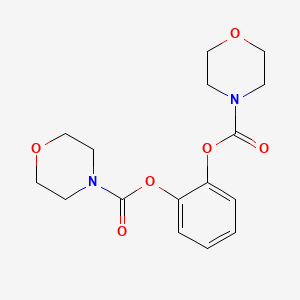
2-(3-methylphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MNBA and is a member of the acrylonitrile family. The purpose of
Wirkmechanismus
The mechanism of action of MNBA is not fully understood. However, it has been suggested that MNBA exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. MNBA has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
MNBA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that MNBA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. MNBA has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Furthermore, MNBA has been found to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
MNBA has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and low toxicity towards normal cells. However, MNBA also has some limitations, including its limited solubility in water and its potential to form crystals during storage.
Zukünftige Richtungen
For research on MNBA include investigating its mechanism of action, exploring its potential as an antibacterial and antifungal agent, and developing new synthetic methods for MNBA.
Synthesemethoden
MNBA can be synthesized using a simple and efficient method. The synthesis process involves the reaction of 3-methylbenzaldehyde with 6-nitro-1,3-benzodioxole in the presence of a base and a catalyst. The product obtained is then treated with acrylonitrile to yield 2-(3-methylphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile. This method is advantageous as it yields high purity and high yield of MNBA.
Wissenschaftliche Forschungsanwendungen
MNBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, MNBA has been found to exhibit potent anticancer activity against various cancer cell lines. Additionally, MNBA has shown potential as an antibacterial and antifungal agent. In material science, MNBA has been used as a building block for the synthesis of various functional materials. In organic synthesis, MNBA has been used as a key intermediate for the synthesis of various compounds.
Eigenschaften
IUPAC Name |
(Z)-2-(3-methylphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c1-11-3-2-4-12(5-11)14(9-18)6-13-7-16-17(23-10-22-16)8-15(13)19(20)21/h2-8H,10H2,1H3/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTGNYKBOKTSHZ-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3-methylphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol](/img/structure/B5304161.png)
![N-(2-methoxyethyl)-1'-[(2E)-3-phenylprop-2-enoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5304162.png)
![ethyl 1-[2-(3-butoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5304169.png)
![N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5304172.png)
![3-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5304177.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-ethylphenyl)urea](/img/structure/B5304200.png)


![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5304238.png)

![2-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5304272.png)
![2,3,4,5,6-pentafluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5304274.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-pyrimidin-2-yloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304277.png)